

Application Notes and Protocols: GSK805 in Experimental Models of Colitis

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Compound of Interest

Compound Name: GSK805

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These application notes provide a comprehensive overview of the use of **GSK805**, a potent and selective inhibitor of Retinoic acid receptor-related orphan receptor gamma t (RORyt), in preclinical experimental models of colitis. This document includes detailed methodologies for key experiments, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows.

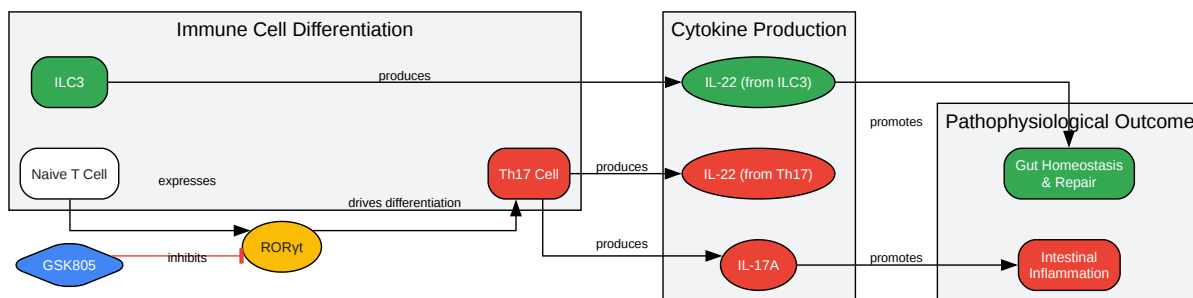
Introduction

Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the colon and small intestine. The pathogenesis of IBD is complex and involves a dysregulated immune response to gut microbiota in genetically susceptible individuals. T helper 17 (Th17) cells, characterized by their production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), are key drivers of this inflammation. RORyt is the master transcriptional regulator for the differentiation of Th17 cells, making it a prime therapeutic target for IBD. **GSK805** is an orally available small molecule inhibitor of RORyt-mediated transcription.

Mechanism of Action

GSK805 selectively inhibits the transcriptional activity of RORyt. This inhibition leads to a reduction in the differentiation and function of Th17 cells, thereby decreasing the production of IL-17A and other pro-inflammatory cytokines. A key feature of **GSK805** is its selective action on Th17 cells while preserving the function of Type 3 Innate Lymphoid Cells (ILC3s), which are

also ROR γ t-dependent but play a protective role in the gut by producing IL-22. This selectivity is crucial for maintaining gut homeostasis and avoiding potential complications associated with broad immunosuppression.



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Caption: Mechanism of action of **GSK805** in modulating intestinal inflammation.

Efficacy Data in Experimental Colitis Models

GSK805 has demonstrated therapeutic efficacy in multiple mouse models of colitis. The data below summarizes the key findings.

Experimental Model	Key Parameters Measured	Vehicle Control	GSK805 (10 mg/kg/day)	Percentage Change
IL10-/- Spontaneous Colitis	Fecal Lipocalin-2 (ng/g)	High	Reduced	Significant Reduction[1]
Colon Length (cm)	Shortened	Preserved	Significant Preservation[1]	
Histology Score	Severe Inflammation	Reduced Inflammation	Significant Reduction[1]	
IL-17A+ Th17 cells (%) in colon	Elevated	Reduced	Selective Reduction[1]	
IL-17A+ ILC3s (%) in colon	Unchanged	Unchanged	No Effect[1]	
CBir1 T Cell Transfer Colitis	Fecal Lipocalin-2 (ng/g)	High	Reduced	Significant Reduction[1]
Colon Length (cm)	Shortened	Preserved	Significant Preservation[1]	
Histology Score	Severe Inflammation	Reduced Inflammation	Significant Reduction[1]	
Colonic CBir1-specific Th17 cells (%)	Elevated	Reduced	Significant Reduction (P < 0.01)[1]	
IL-17A+ ILC3s (%) in colon	Unchanged	Unchanged	No Effect[1]	
Citrobacter rodentium Infection	IL-17A-producing Th17 cells in colon (%)	Elevated	Reduced	Significant Reduction[1]
IL-22-producing Th17 cells in colon (%)	Elevated	Reduced	Significant Reduction[1]	

IL-17A-producing ILC3s in colon (%)	Unchanged	Unchanged	No Effect[1]
IL-22-producing ILC3s in colon (%)	Unchanged	Unchanged	No Effect[1]
Colon Length (cm)	Shortened	Increased	Significant Increase[1]
Histology Score	Severe Inflammation & Damage	Reduced	Significant Reduction[1]

Experimental Protocols

Detailed protocols for the induction and assessment of colitis in the experimental models where **GSK805** has been evaluated are provided below.

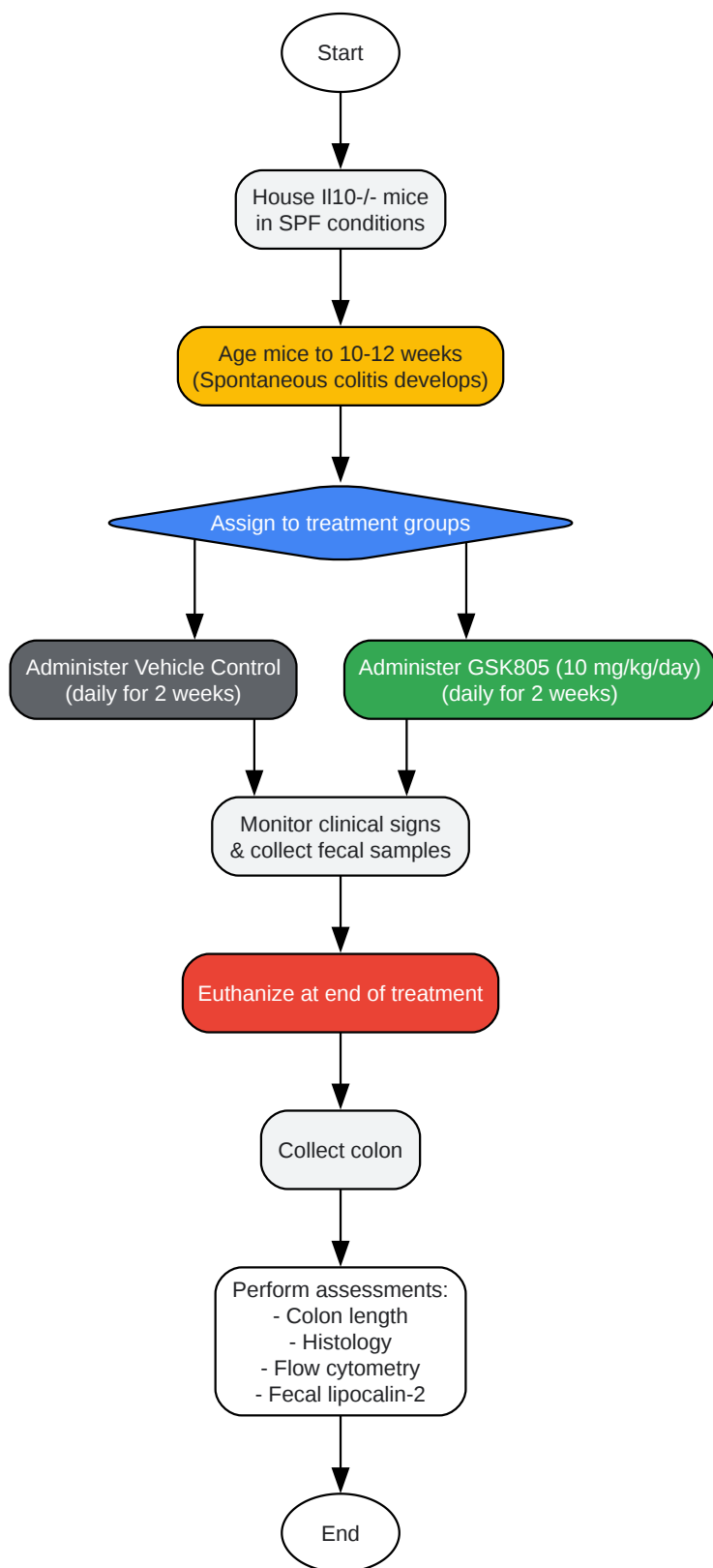
Il10-/- Spontaneous Colitis Model

This model relies on the genetic deletion of the anti-inflammatory cytokine IL-10, leading to the spontaneous development of chronic enterocolitis, particularly when mice are housed in specific pathogen-free (SPF) conditions.

Protocol:

- Animal Model: Il10-/- mice on a C57BL/6 background are typically used.
- Housing: Mice are housed under SPF conditions. The composition of the gut microbiota can influence the severity and onset of colitis.
- Disease Induction: Colitis develops spontaneously. Mice are aged to 10-12 weeks, a time point at which spontaneous colonic inflammation is consistently observed[1].
- **GSK805** Administration:

- Prepare **GSK805** solution in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
- Administer **GSK805** orally at a dose of 10 mg/kg/day for a period of two weeks^[1].
- A vehicle control group should be run in parallel.
- Monitoring and Assessment:
 - Monitor mice for clinical signs of colitis such as weight loss, hunched posture, and piloerection.
 - Collect fecal samples for the measurement of inflammatory markers like lipocalin-2 using ELISA.
 - At the end of the treatment period, euthanize the mice and collect the colon.
 - Measure the colon length from the cecum to the distal rectum.
 - Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).
 - Isolate lamina propria lymphocytes from another portion of the colon for flow cytometric analysis of Th17 and ILC3 populations.



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Caption: Experimental workflow for the Il10^{-/-} spontaneous colitis model.

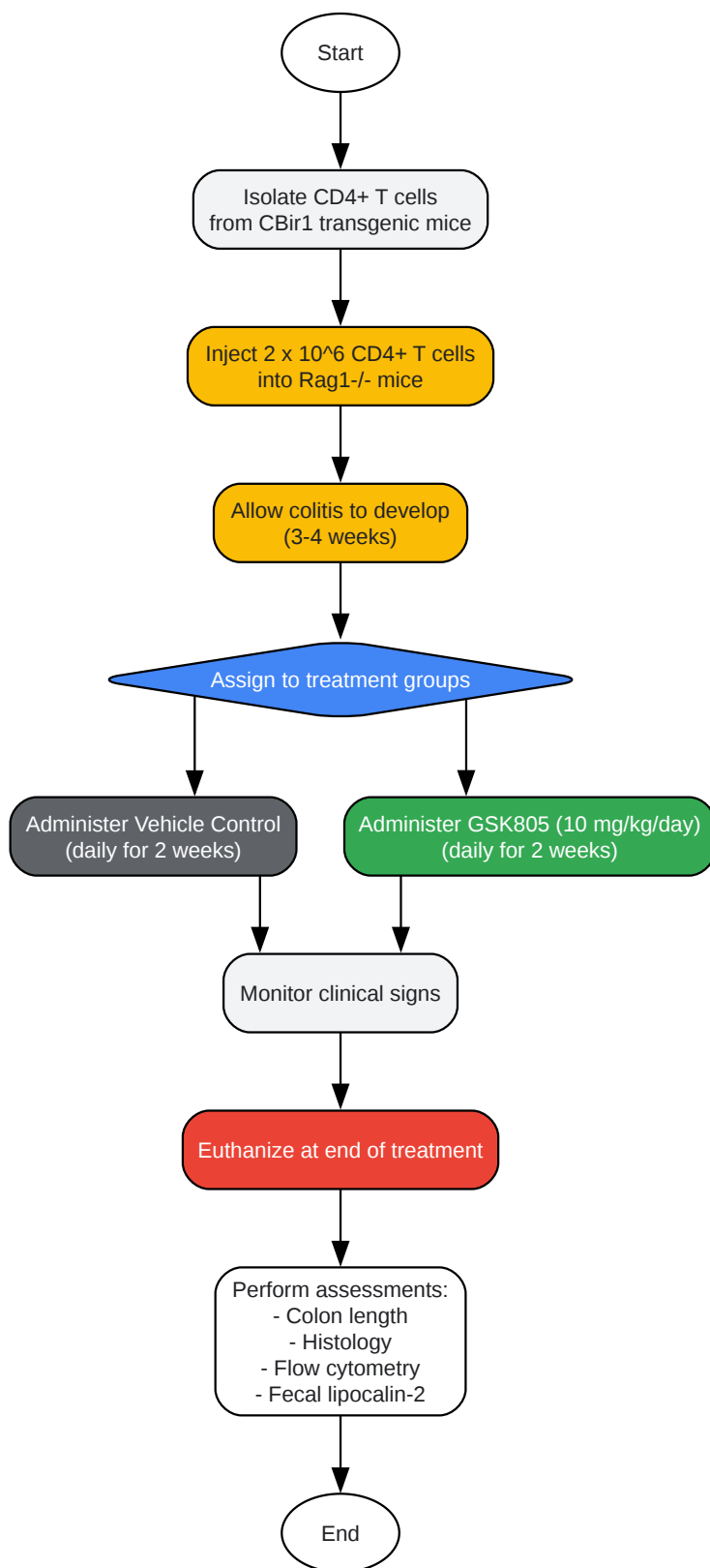
CBir1 T Cell Transfer Colitis Model

This is a model of T cell-mediated colitis induced by the transfer of CD4⁺ T cells that are transgenic for a T cell receptor (TCR) recognizing the commensal bacterial flagellin, CBir1, into immunodeficient mice.

Protocol:

- Animal Models:
 - Donor Mice: CBir1 TCR transgenic mice.
 - Recipient Mice: Rag1^{-/-} mice, which lack mature T and B cells.
- T Cell Isolation and Transfer:
 - Euthanize CBir1 transgenic mice and aseptically remove the spleen.
 - Prepare a single-cell suspension of splenocytes.
 - Isolate CD4⁺ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). For a more defined model, naive CD4⁺CD45RB^{high} T cells can be sorted.
 - Inject 2 x 10⁶ purified CD4⁺ T cells intravenously into recipient Rag1^{-/-} mice[1].
- Disease Development and Treatment:
 - Colitis typically develops 3 to 4 weeks after T cell transfer[1].
 - Once intestinal inflammation is established (e.g., confirmed by weight loss or endoscopy), begin treatment.
 - Administer **GSK805** (10 mg/kg/day, orally) or vehicle for two weeks[1].
- Assessment:
 - Monitor mice weekly for weight loss and clinical signs of colitis.

- At the end of the study, perform the same assessments as described for the Il10^{-/-} model (colon length, histology, flow cytometry of lamina propria lymphocytes, and fecal lipocalin-2).



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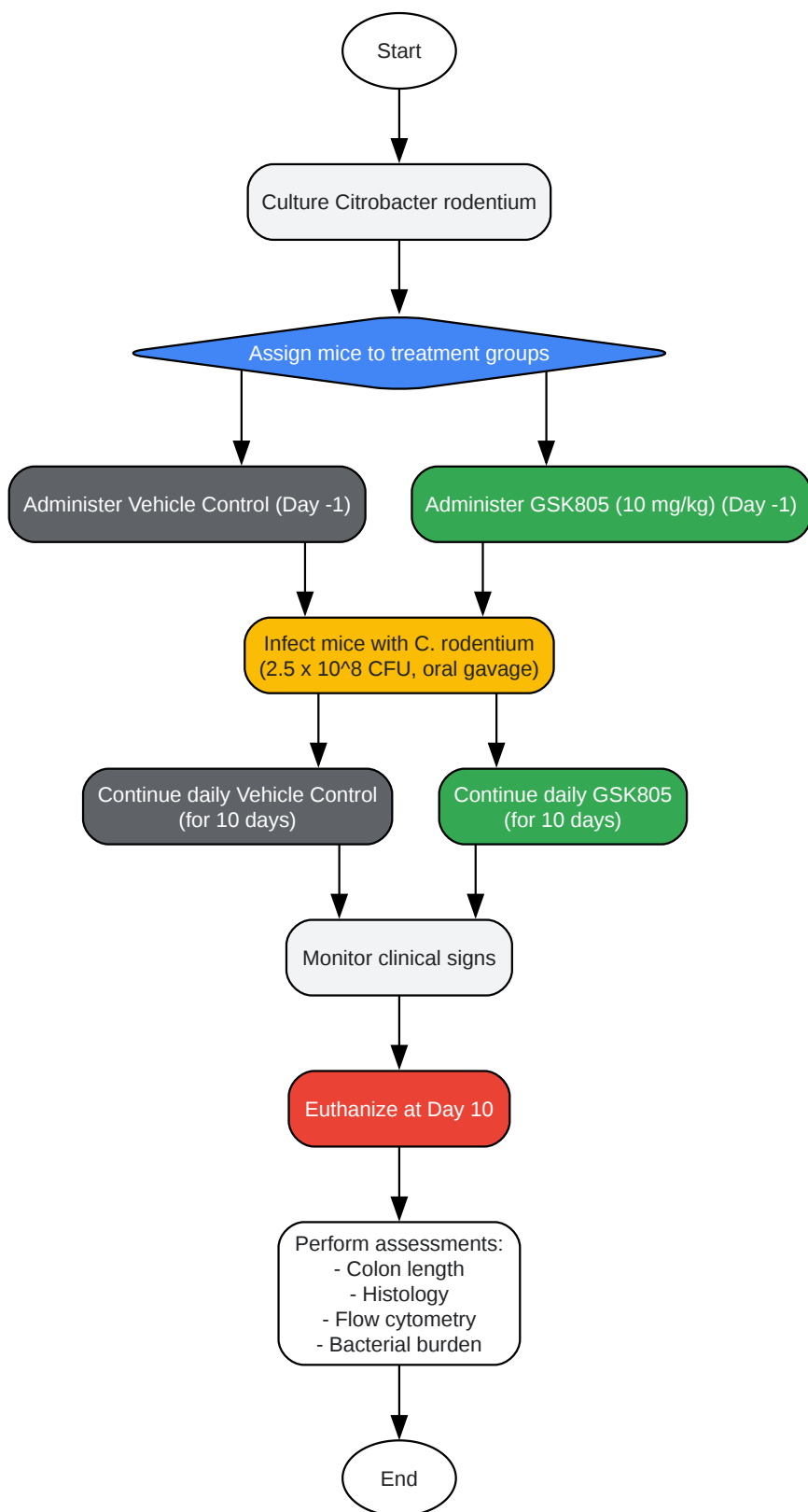
Caption: Experimental workflow for the CBir1 T cell transfer colitis model.

Citrobacter rodentium-Induced Colitis Model

This model uses an enteric bacterial pathogen that induces a self-limiting colitis in mice, characterized by a strong Th17 response.

Protocol:

- Bacterial Culture:
 - Streak *Citrobacter rodentium* from a frozen stock onto an LB agar plate and incubate overnight at 37°C.
 - Inoculate a single colony into LB broth and grow overnight at 37°C with shaking.
- Infection and Treatment:
 - Infect C57BL/6 mice by oral gavage with approximately 2.5×10^8 colony-forming units (CFU) of *C. rodentium* in 100 µL of PBS.
 - Begin daily oral administration of **GSK805** (10 mg/kg) or vehicle one day prior to infection and continue for the duration of the experiment (typically 10 days)[1].
- Assessment:
 - Monitor mice daily for weight loss and signs of distress.
 - At day 10 post-infection, euthanize the mice.
 - Collect the colon for length measurement and histological analysis.
 - Isolate lamina propria lymphocytes for flow cytometric analysis of Th1, Th17, and ILC3 populations.
 - The bacterial burden in the colon can be assessed by homogenizing a piece of colon tissue and plating serial dilutions on LB agar.



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Caption: Experimental workflow for the *Citrobacter rodentium*-induced colitis model.

Conclusion

GSK805 demonstrates significant therapeutic potential in preclinical models of colitis by selectively targeting the pathogenic Th17 cell response while sparing the protective ILC3 population. The detailed protocols and compiled data provided in these application notes serve as a valuable resource for researchers investigating novel therapeutic strategies for IBD. The consistent efficacy of **GSK805** across multiple, mechanistically distinct models of colitis supports the further development of ROR γ t inhibitors for the treatment of inflammatory bowel diseases.

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References

- 1. The Citrobacter rodentium Mouse Model: Studying Pathogen and Host Contributions to Infectious Colitis - PMC [pmc.ncbi.nlm.nih.gov]
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